molecular formula C8H18ClNO2 B8291622 (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride

(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride

Cat. No.: B8291622
M. Wt: 195.69 g/mol
InChI Key: BFKWVKIVRULWQS-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride: is a chemical compound with the molecular formula C7H15NO2 · HCl. It is a derivative of L-alanine, where the amino group is protected by a tert-butyl group, and the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and peptide synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride typically involves the esterification of L-alanine with methanol in the presence of a strong acid catalyst, followed by the protection of the amino group with tert-butyl chloride. The reaction conditions often include refluxing the mixture to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer higher efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is widely used in peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its stability makes it an ideal candidate for such studies .

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its protective groups ensure that the active sites of the peptides remain intact during synthesis .

Industry: In the industrial sector, it is used in the production of various fine chemicals and intermediates. Its reactivity and stability make it a valuable compound in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the amino group from unwanted reactions, while the ester group allows for easy incorporation into peptide chains. The compound interacts with various enzymes and molecular targets during synthesis, ensuring the correct sequence and structure of the peptides .

Comparison with Similar Compounds

  • L-alanine tert-butyl ester hydrochloride
  • Glycine tert-butyl ester hydrochloride
  • β-alanine tert-butyl ester hydrochloride
  • L-phenylalanine tert-butyl ester hydrochloride

Uniqueness: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is unique due to its specific combination of protective groups, which provide both stability and reactivity. This makes it particularly useful in peptide synthesis, where precise control over the reaction conditions is essential .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

methyl (2S)-2-amino-4,4-dimethylpentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1

InChI Key

BFKWVKIVRULWQS-RGMNGODLSA-N

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)OC)N.Cl

Canonical SMILES

CC(C)(C)CC(C(=O)OC)N.Cl

Origin of Product

United States

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